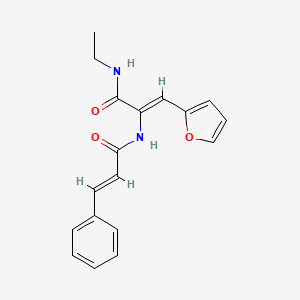
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide, also known as CFA, is a compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities. CFA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. In cancer cells, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to inhibit the activity of topoisomerase II and disrupt the microtubule network, leading to cell cycle arrest and apoptosis. Inflammatory cytokines are known to activate the NF-κB signaling pathway, and 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to inhibit this pathway, leading to decreased cytokine production. The exact mechanisms underlying the analgesic effects of 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide are still under investigation.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic properties, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has also been found to exhibit antioxidant and antibacterial activities. It has been shown to scavenge free radicals and inhibit the growth of certain bacteria, making it a promising candidate for further research in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide in laboratory experiments is its ease of synthesis and availability. The synthesis method has been optimized and can be easily reproduced in a laboratory setting. Additionally, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, one limitation of using 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide. One area of interest is its potential use as a cancer therapy. Further studies are needed to fully understand the mechanisms underlying its anticancer effects and to determine its efficacy in vivo. Additionally, research on the anti-inflammatory and analgesic effects of 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide could lead to the development of new treatments for inflammatory diseases and pain management. Further research is also needed to explore the antioxidant and antibacterial activities of 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide and its potential use in these areas. Overall, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide is a promising compound with a range of potential therapeutic applications, and further research is needed to fully understand its biological activities and potential uses.
Synthesemethoden
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the condensation of cinnamoyl chloride and ethylamine, followed by cyclization with furfurylamine. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized and can be easily reproduced in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. In vitro studies have shown that 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models, suggesting its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
(Z)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-19-18(22)16(13-15-9-6-12-23-15)20-17(21)11-10-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,19,22)(H,20,21)/b11-10+,16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMQTYKVKCWTCF-JLEYVSIISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=CO1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-ethyl-3-(2-furyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
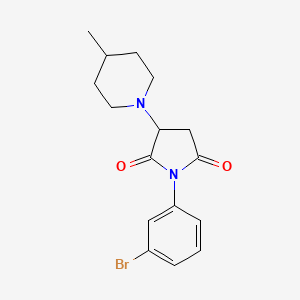
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)
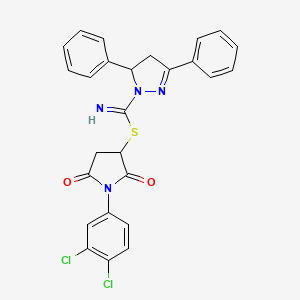
![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
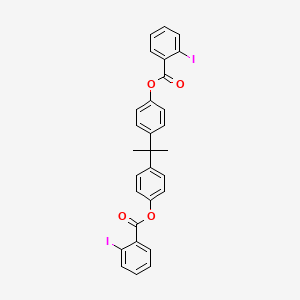
![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)


![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
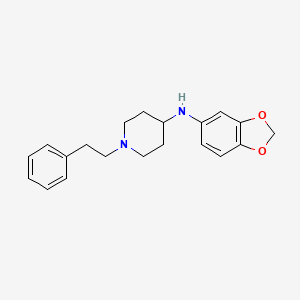
![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5155489.png)